molecular formula C15H12N2O2 B187235 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 210825-08-4

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B187235
M. Wt: 252.27 g/mol
InChI Key: SSPIACVNXSPAPC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms, i.e., a benzene ring), as well as a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step processes involving reactions with amines . For instance, a related compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole, has been synthesized for the detection of Cd2+ ion .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction . These compounds typically have planar furyl-vinyl substituents with an E configuration at the C=C double bond .


Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported . Another study reported a three-component reaction between isatoic anhydride, amine, and methyl-substituted furyl-acryl-aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(5-Methyl-2-furyl)butanal, a related compound, has a molecular weight of approximately 152.19 g/mol and is moderately soluble in water .

Scientific Research Applications

1. Antinociceptive Effect of 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

  • Summary of Application : This compound was investigated for its antinociceptive effects in several mouse models of induced nociception .
  • Methods of Application : The compound was administered intraperitoneally in mice. The effects were then observed in various tests including the acetic acid-induced abdominal-writhing test, the hot-plate test, and the formalin-induced paw-licking test .
  • Results : The compound produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .

2. Extractive Spectrophotometric Detection of Sn(II) Using 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one

  • Summary of Application : This compound was used for the determination of tin (II) traces. It involves the formation of a yellow-colored complex after the binding of the compound and tin (II) in a slightly acidic medium (HCl) .
  • Methods of Application : The method involves the formation of a complex between the compound and tin (II) in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm .
  • Results : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm that was stable for two days .

3. 3-(5-Methylfuran-2-yl)acrylaldehyde

  • Summary of Application : This compound is used in chemical synthesis .
  • Methods of Application : The specific methods of application would depend on the particular synthesis process in which it is being used .
  • Results : The outcomes would also depend on the specific synthesis process .

properties

IUPAC Name

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPIACVNXSPAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355967
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

210825-08-4
Record name 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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